molecular formula C16H26N4OS B2999277 N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105209-85-5

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2999277
CAS No.: 1105209-85-5
M. Wt: 322.47
InChI Key: QEZWMOMYGXDPJK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 5-ethyl-1,3,4-thiadiazol-2-yl group at the 4-position and a cyclohexyl carboxamide moiety at the 1-position. The ethyl group on the thiadiazole and the bulky cyclohexyl group on the carboxamide may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWMOMYGXDPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide derivatives.
  • Alkylation : The ethyl group is introduced via alkylation reactions.
  • Piperidine Attachment : The piperidine moiety is attached through nucleophilic substitution reactions.
  • Acylation : The final acetamide linkage is formed through acylation reactions.

Characterization methods include elemental analysis, IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular:

  • Cytotoxicity : The compound has shown significant cytotoxic activity against various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, it exhibited IC50 values of 0.084 ± 0.020 mmol L1^{-1} and 0.034 ± 0.008 mmol L1^{-1}, respectively .
Cell LineIC50 Value (mmol L1^{-1})
MCF-70.084 ± 0.020
A5490.034 ± 0.008

This indicates a potent effect compared to standard chemotherapeutics like cisplatin.

The mechanism by which this compound exerts its effects involves interaction with various biological targets:

  • Enzyme Inhibition : Thiadiazole derivatives are known to modulate enzyme activity, affecting pathways related to cell proliferation and apoptosis.
  • Aromatase Inhibition : The compound has also been evaluated for its aromatase inhibitory activity in MCF-7 cells, showing promising results with an IC50 of 0.062 ± 0.004 mmol L1^{-1} .

Other Biological Activities

Beyond anticancer effects, compounds within the thiadiazole class have demonstrated a range of biological activities:

  • Antimicrobial : Thiadiazoles have shown efficacy against various bacterial and fungal strains.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological effects of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study synthesized multiple thiadiazole derivatives and evaluated their anticancer activities against MCF7 and A549 cell lines. Among these compounds, those with structural similarities to the target compound displayed significant cytotoxicity .
  • Mechanistic Insights : Research has further elucidated the mechanisms by which these compounds inhibit cancer cell growth through apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Analog: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

A closely related compound, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide (hereafter referred to as Compound A), shares a piperidine-thiadiazole scaffold but differs in substituent placement and functional groups .

Key Structural Differences :
Feature Target Compound Compound A
Thiadiazole Substituent 5-Ethyl group 5-Cyclohexyl group
Piperidine Substituent 1-Cyclohexyl carboxamide 1-Thiophene-2-carbonyl, 4-carboxamide
Aromatic Moieties None Thiophene ring
Hypothesized Property Differences :

Lipophilicity: The ethyl group on the target compound may reduce lipophilicity compared to the cyclohexyl group on Compound A’s thiadiazole ring.

Metabolic Stability :

  • The cyclohexyl carboxamide in the target compound may confer resistance to enzymatic hydrolysis compared to the thiophene carbonyl in Compound A, which could be more susceptible to oxidative metabolism.

Broader Context of Thiadiazole-Piperidine Hybrids

Thiadiazole-piperidine hybrids are explored for diverse therapeutic applications. For example:

  • Anticancer Agents : Thiadiazoles with electron-withdrawing groups (e.g., nitro) show topoisomerase inhibition, but the target compound’s ethyl group may modulate this activity.
  • Antimicrobials : Sulfur atoms in thiadiazoles enhance membrane penetration, but the cyclohexyl carboxamide’s steric effects could limit bacterial uptake.

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